tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 693248-54-3
VCID: VC3256217
InChI: InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-8-6-4-13-5-7(6)8/h6-8H,4-5H2,1-3H3,(H,11,12)
SMILES: CC(C)(C)OC(=O)NC1C2C1COC2
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol

tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate

CAS No.: 693248-54-3

Cat. No.: VC3256217

Molecular Formula: C10H17NO3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate - 693248-54-3

Specification

CAS No. 693248-54-3
Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
IUPAC Name tert-butyl N-(3-oxabicyclo[3.1.0]hexan-6-yl)carbamate
Standard InChI InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-8-6-4-13-5-7(6)8/h6-8H,4-5H2,1-3H3,(H,11,12)
Standard InChI Key QQBGKSBDJGITSF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1C2C1COC2
Canonical SMILES CC(C)(C)OC(=O)NC1C2C1COC2

Introduction

Chemical Structure and Properties

Structural Characteristics

tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate (CAS No.: 693248-54-3) features a distinctive bicyclic framework with an oxygen atom incorporated into the ring system. The compound contains a carbamate group with a tert-butyl substituent, contributing to its unique chemical behavior and reactivity patterns . The molecular structure combines rigidity from the bicyclic system with functional groups capable of participating in various chemical transformations.

Physical and Chemical Properties

The compound possesses specific physical and chemical properties that define its behavior in various environments and reactions. These properties are summarized in the following table:

PropertyDescription
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
IUPAC Nametert-butyl N-(3-oxabicyclo[3.1.0]hexan-6-yl)carbamate
SMILES NotationCC(C)(C)OC(=O)NC1C2C1COC2
InChIInChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-8-6-4-13-5-7(6)8/h6-8H,4-5H2,1-3H3,(H,11,12)
InChIKeyQQBGKSBDJGITSF-UHFFFAOYSA-N

These properties, derived from the compound's structural features, influence its solubility, stability, and reactivity in various chemical environments .

Synthesis and Preparation

Synthetic Routes

The synthesis of tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate typically involves the reaction of suitable oxabicyclohexane derivatives with tert-butyl carbamate under specific reaction conditions. This process requires precise control to ensure stereoselectivity and high yield of the desired product.

Reaction Conditions and Methodologies

The preparation of this compound generally employs specialized reaction conditions to achieve optimal results. These conditions often include:

Reaction ParameterTypical Conditions
ReagentsOxabicyclohexane derivative and tert-butyl carbamate
CatalystsMay include specific catalysts to facilitate the reaction
SolventsCommon organic solvents such as dichloromethane
TemperatureControlled temperature conditions to ensure reaction specificity
AtmosphereOften conducted under inert atmosphere to prevent side reactions
PurificationChromatographic techniques to isolate the pure compound

The reaction conditions must be carefully managed to maximize yield and ensure the desired stereochemistry of the final product.

Structural Comparison with Related Compounds

Structural Analogues

Several compounds share structural similarities with tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate but differ in specific functional groups or structural elements. Comparing these analogues provides insights into structure-activity relationships and potential applications.

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate693248-54-3C10H17NO3199.25 g/molReference compound
tert-Butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate1822978-75-5C11H19NO3213.27 g/molContains an additional methylene group between the bicyclic structure and the carbamate functionality
tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate1822423-86-8C16H27NO5299.36 g/molFeatures an additional tert-butoxycarbonyl group and a carboxylate functionality

These structural variations can significantly influence the chemical reactivity, physical properties, and potential biological activities of the compounds.

Chemical Reactivity and Transformations

Functional Group Reactivity

The reactivity of tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate is primarily determined by its key functional groups:

  • The carbamate group may undergo hydrolysis under acidic or basic conditions

  • The oxygen in the oxabicyclo structure can participate in various reactions as a nucleophile

  • The bicyclic framework influences stereochemical outcomes in reactions

These reactivity patterns make the compound valuable in organic synthesis as both a building block and a synthetic intermediate.

TransformationReaction ConditionsExpected Products
Carbamate HydrolysisAcidic or basic conditionsFree amine derivative
ReductionHydride reducing agentsAlcohol derivatives
Functional Group InterconversionVarious reagentsStructurally modified analogues
Ring-Opening ReactionsSpecific catalysts or reagentsLinear or differently cyclized products

These transformations expand the utility of the compound in the synthesis of more complex molecules and diverse chemical libraries.

Analytical Methods for Characterization

Spectroscopic Analysis

Various spectroscopic techniques can be employed to characterize tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate:

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR)Structural confirmation, stereochemical analysis
Infrared Spectroscopy (IR)Identification of functional groups (carbamate, ether)
Mass Spectrometry (MS)Molecular weight confirmation, fragmentation pattern analysis
X-ray CrystallographyThree-dimensional structure determination

These analytical methods collectively provide comprehensive structural information about the compound.

Chromatographic Methods

Chromatographic techniques are essential for the purification and analysis of tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

These methods enable the assessment of compound purity and can be coupled with various detection systems for quantitative analysis.

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